molecular formula C16H28BNO4 B592214 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 885693-20-9

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B592214
CAS No.: 885693-20-9
M. Wt: 309.213
InChI Key: KEEIJBAOTMNSEN-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 5,6-dihydropyridine-1(2H)-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a suitable base, such as potassium phosphate, in an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

  • Palladium catalysts: (e.g., Pd(PPh3)4)

  • Bases: (e.g., potassium phosphate, sodium carbonate)

  • Solvents: (e.g., toluene, water, ethanol)

  • Temperature: : Typically ranges from 60°C to 100°C

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is extensively used in scientific research due to its versatility in cross-coupling reactions. It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Additionally, it is used in the development of new materials with unique properties, such as conductive polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of a palladium-boron complex , which facilitates the cross-coupling reaction. The boronic acid derivative acts as a nucleophile, attacking the electrophilic carbon atom in the presence of the palladium catalyst. This results in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate and tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate . These compounds share similar structural features but differ in their reactivity and applications.

Biological Activity

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 885693-20-9
Molecular Formula C₁₆H₂₈BNO₄
Molecular Weight 309.21 g/mol
Density 1.1 g/cm³
Boiling Point Not specified
Melting Point Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug design, particularly in targeting enzymes or receptors involved in disease pathways.

Potential Biological Activities

  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Research suggests that derivatives of dihydropyridine can inhibit cancer cell proliferation. The specific mechanism may involve modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : Some studies have indicated that pyridine derivatives can offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various dioxaborolane derivatives. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative damage in cellular models .

Study 2: Anticancer Properties

In a recent investigation reported in Cancer Letters, a series of dihydropyridine derivatives were tested for their anticancer efficacy against several cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction .

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of pyridine derivatives on neuronal cultures exposed to neurotoxic agents. The findings suggested that the compound could mitigate neuronal death and preserve cognitive function in models of neurodegeneration .

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h9H,8,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEIJBAOTMNSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678619
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885693-20-9
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A flask with 4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane) (10.48 g, 43.7 mmol), (dppf)PdCl2 (0.930 g, 1.139 mmol), and potassium acetate (11.18 g, 114 mmol) was flushed with N2 (3×), then 1,4-dioxane (100 mL) was added followed by a solution of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate and tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (1:1 ratio, 12.58 g, 38.0 mmol) in 1,4-dioxane (100 mL). The solution was heated in an 80° C. oil bath for 20 hours. The reaction was quenched with water (100 mL) and the aqueous layer extracted with EtOAc (3×100 mL). The combined organic layers were washed with saturated aqueous NaCl (100 mL), dried with magnesium sulfate (MgSO4), and concentrated. The residue was purified by silica gel chromatography using ISCO™ (330 g SiO2, O-20% EtOAc/hexane) to give tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate (7.29 g, 23.58 mmol, 62.1% yield) (inseparable 2:1 mixture of olefin regioisomers) as a white solid.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane)
Quantity
10.48 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
11.18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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